methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate
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Description
Methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C11H14F3N3O3 and its molecular weight is 293.246. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound belongs to the class of pyrazoles , which are known to interact with a variety of biological targets.
Mode of Action
Pyrazoles, in general, are known for their diverse biological activities, which can be attributed to their ability to interact with various biological targets . The trifluoromethyl group in the compound could potentially enhance its lipophilicity, thereby improving its ability to cross biological membranes and interact with its targets.
Biological Activity
Methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C11H14F3N3O3, with a molecular weight of 293.24 g/mol. The compound features a distinctive trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄F₃N₃O₃ |
Molecular Weight | 293.24 g/mol |
CAS Number | 1797237-93-4 |
Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities such as:
- Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects on key signaling pathways involved in cancer proliferation. Specifically, they have shown effectiveness against BRAF(V600E), EGFR, and Aurora-A kinase pathways . This suggests that the compound may have potential as an anticancer agent.
- Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties by modulating inflammatory cytokines and mediators . This could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Activity : Some studies have reported that pyrazole derivatives possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
Case Studies
- Anticancer Properties : A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain pyrazoles exhibited significant cytotoxicity and even enhanced the efficacy of doxorubicin when used in combination therapies. The presence of substituents like trifluoromethyl was linked to increased activity against these cancer cell lines .
- Anti-inflammatory Research : Another study focused on the use of pyrazole compounds as inhibitors of ubiquitin-specific protease 7 (USP7), which plays a critical role in regulating inflammation and cancer progression. The findings suggested that this compound could serve as a lead compound for developing novel anti-inflammatory drugs targeting USP7 .
Properties
IUPAC Name |
methyl N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3/c1-19-10(18)15-3-4-17-8-2-5-20-6-7(8)9(16-17)11(12,13)14/h2-6H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKPKAZTBMOSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN1C2=C(COCC2)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.